molecular formula C22H22N2O4S B2968887 N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide CAS No. 941893-41-0

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide

Cat. No.: B2968887
CAS No.: 941893-41-0
M. Wt: 410.49
InChI Key: PYWVPVMJGXLIAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the field of hematology. Its molecular structure, which integrates a naphthalene-sulfonamide group linked to a phenyl ring substituted with methoxy and 2-oxopiperidinyl groups, is characteristic of compounds investigated for their potential to interact with key enzymes in the coagulation cascade . Compounds featuring the 2-oxopiperidine (2-piperidinone) scaffold have been extensively studied as factor Xa inhibitors . Factor Xa is a serine protease that plays a central role in the blood coagulation pathway, making it a prime target for the development of novel anticoagulant therapies . Research into these inhibitors aims to create therapeutic agents for the treatment and prevention of thromboembolic disorders . Furthermore, naphthalene-sulfonamide derivatives are known to exhibit bioactive properties and have been explored for their interactions with various biological targets . This combination of structural features makes this compound a valuable intermediate or tool for researchers developing and studying new classes of pharmaceutical agents, specifically in cardiovascular disease research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-28-21-15-18(10-12-20(21)24-13-5-4-8-22(24)25)23-29(26,27)19-11-9-16-6-2-3-7-17(16)14-19/h2-3,6-7,9-12,14-15,23H,4-5,8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWVPVMJGXLIAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)N4CCCCC4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide is a synthetic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant case studies.

Structural Characteristics

The compound's molecular formula is C22H22N2O4SC_{22}H_{22}N_{2}O_{4}S, featuring a naphthalene core, a sulfonamide group, and a piperidinone moiety. Its structure suggests potential interactions with various biological targets, particularly in the context of pharmacological applications.

Target Enzymes:
this compound primarily acts as an inhibitor of activated factor X (FXa), a crucial enzyme in the coagulation cascade. By inhibiting FXa, the compound effectively reduces thrombin generation, thereby impacting blood clotting processes.

Biochemical Pathways:
The inhibition of FXa disrupts the coagulation cascade, leading to antithrombotic effects. This mechanism positions the compound as a potential therapeutic agent in managing thromboembolic diseases.

Anticoagulant Properties

The compound demonstrates significant anticoagulant activity by effectively inhibiting FXa. This property is critical for its application in anticoagulation therapy, particularly for patients at risk of thrombosis. The pharmacokinetic profile indicates good bioavailability and low clearance rates, favoring its therapeutic use.

Antitumor Activity

Research indicates that this compound exhibits antitumor properties. In vitro studies have shown its effectiveness against various cancer cell lines, suggesting potential applications in oncology .

Antiviral and Anti-inflammatory Effects

The compound has been studied for its antiviral properties against several viruses, including herpes simplex virus types 1 and 2, influenza viruses A and B, and human immunodeficiency virus type 1. Additionally, it shows anti-inflammatory effects that could be beneficial in treating inflammatory diseases .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits dose-dependent cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines range from 8.4 to 10.4 µM, indicating promising antiproliferative activity compared to standard chemotherapeutic agents like Sorafenib .

Cell LineCompound IC50 (µM)Control IC50 (Sorafenib) (µM)
HepG28.810.8
MCF-79.710.2

Pharmacokinetics

The pharmacokinetic studies reveal that this compound has a favorable profile with high bioavailability and low clearance rates in animal models. This characteristic enhances its suitability for therapeutic applications.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Target Compound: The 2-oxopiperidinyl group introduces a lactam ring, enabling hydrogen bonding via the carbonyl oxygen and NH groups. This may enhance crystallinity or solubility compared to non-polar analogs .
  • Compound 14d: The dual sulfonamide structure increases molecular weight and polarity, likely improving water solubility but reducing membrane permeability.
  • Methoxyphenoxyethyl Derivative (): The ether-linked methoxyphenoxyethyl chain adds flexibility and moderate polarity, which may improve bioavailability compared to rigid aromatic substituents .

Hydrogen Bonding and Crystal Packing

  • Phenylpropanoic Acid Derivative (): The carboxylic acid group forms strong hydrogen bonds, as evidenced by crystallographic studies. Graph set analysis (Etter’s method) could classify these interactions into motifs like R$_2^2$(8) or C(4) chains, which stabilize the crystal lattice .
  • Target Compound : While its crystal structure is unreported, the 2-oxopiperidinyl group likely participates in intermolecular hydrogen bonding, similar to lactam-containing pharmaceuticals.

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